molecular formula C14H14N2O B375362 4-amino-N-(3-methylphenyl)benzamide CAS No. 63097-14-3

4-amino-N-(3-methylphenyl)benzamide

Cat. No. B375362
CAS RN: 63097-14-3
M. Wt: 226.27g/mol
InChI Key: QLOYXVNYOLDJJS-UHFFFAOYSA-N
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Description

“4-amino-N-(3-methylphenyl)benzamide” is a crucial building block for many drug candidates . It has a wide range of applications in medicinal chemistry and serves as a crucial raw material and intermediate in the synthesis of many drug candidates .


Synthesis Analysis

The synthesis of “4-amino-N-(3-methylphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process was developed using a continuous flow microreactor system . The reaction process is relatively complicated due to the different chemical environments of the two amine groups .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “4-amino-N-(3-methylphenyl)benzamide” is the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .

Scientific Research Applications

Advanced Oxidation Processes for Acetaminophen Degradation :

  • A comprehensive review on the degradation of acetaminophen by advanced oxidation processes (AOPs) discusses the pathways, by-products, biotoxicity, and theoretical calculations related to the degradation mechanisms. The study provides insights into how similar methodologies could be applied to understand the environmental and health impacts of various benzamide derivatives, including 4-amino-N-(3-methylphenyl)benzamide, especially in the context of their stability, degradation products, and potential toxicological effects (Qutob et al., 2022).

Pharmacological and Clinical Uses of Metoclopramide :

  • Metoclopramide's pharmacological properties and clinical use review highlights its efficacy in treating various gastrointestinal disorders. This review provides a model for how the pharmacokinetic and pharmacodynamic properties of similar compounds, such as 4-amino-N-(3-methylphenyl)benzamide, could be studied to understand their potential therapeutic applications (Pinder et al., 2012).

Supramolecular Chemistry of Benzene Derivatives :

  • The review on benzene-1,3,5-tricarboxamide (BTA) and its significance in supramolecular chemistry underlines the versatility of benzamide derivatives in creating structured, functional materials. This could suggest avenues for researching 4-amino-N-(3-methylphenyl)benzamide's potential in nanotechnology, polymer processing, and biomedical applications (Cantekin et al., 2012).

Toxicology and Environmental Impact of Acrylamide :

  • A critical review addressing the toxicology, environmental impact, and control of acrylamide underscores the importance of understanding the toxicological profiles of chemical compounds. Research into compounds like 4-amino-N-(3-methylphenyl)benzamide could benefit from similar toxicological assessments to ensure safety and environmental compatibility (Taeymans et al., 2004).

Pharmacology of Psychoactive Substances :

  • Reviews on the pharmacology of substances like MDMA provide insights into the neurological and psychological effects of psychoactive drugs. Such studies could inform research on the neurological impact of benzamide derivatives, potentially revealing new therapeutic or psychoactive properties (Sessa et al., 2019).

Safety and Hazards

While specific safety and hazard information for “4-amino-N-(3-methylphenyl)benzamide” was not found in the retrieved data, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The continuous flow microreactor system developed for the synthesis of “4-amino-N-(3-methylphenyl)benzamide” shows promise for future applications . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . This model was used to optimize reaction conditions, resulting in a yield of 85.7% within 10 minutes . This efficient and practical process could be further optimized and scaled up for industrial applications.

properties

IUPAC Name

4-amino-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-2-4-13(9-10)16-14(17)11-5-7-12(15)8-6-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOYXVNYOLDJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(3-methylphenyl)benzamide

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